molecular formula C20H21NO3 B12340962 Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate CAS No. 849928-35-4

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate

Cat. No.: B12340962
CAS No.: 849928-35-4
M. Wt: 323.4 g/mol
InChI Key: FHWSBHQDWGADKI-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this compound are not publicly available, structural analogs provide insights into its likely conformation. For example, methyl piperidine-1-carboxylate (C₇H₁₃NO₂) adopts a chair conformation in the solid state, with the ester group occupying an axial position to minimize steric strain. Extrapolating this to the title compound, the benzyl groups at positions 1 and 2 may induce torsional strain, favoring a distorted chair or boat conformation to accommodate bulkier substituents.

Key bond lengths and angles can be inferred from related compounds. In tert-butyl 4-[3-bromo-5-(2-methoxyethoxy)benzyl]piperidine-1-carboxylate, the C=O bond of the ketone at position 4 measures approximately 1.21 Å, while the C–N bond in the piperidine ring is 1.47 Å. Similar values are expected for this compound, with slight variations due to electronic effects from the benzyl substituents.

Conformational Analysis through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers for this compound (Figure 1):

  • Axial-Benzyl Conformer : The C2-benzyl group occupies an axial position, stabilizing the structure through hyperconjugation between the aromatic π-system and the piperidine ring’s σ*-orbitals.
  • Equatorial-Benzyl Conformer : The C2-benzyl group adopts an equatorial orientation, reducing steric clashes with the N1-benzyloxycarbonyl group.
Conformer Relative Energy (kcal/mol) Dihedral Angle (C1–N–C2–Cbenzyl)
Axial-Benzyl 0.0 55°
Equatorial-Benzyl 1.2 -65°

The energy difference of 1.2 kcal/mol suggests a dynamic equilibrium between conformers at room temperature, with the axial form slightly favored due to stereoelectronic stabilization. Nuclear Overhauser effect (NOE) spectroscopy of similar compounds, such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, reveals through-space interactions between the C2-benzyl protons and the piperidine ring’s axial hydrogen, supporting the axial preference in solution.

Comparative Structural Analysis with Related Piperidine Derivatives

This compound shares structural motifs with several pharmacologically relevant piperidine derivatives (Table 1):

Compound Molecular Formula Key Functional Groups Conformational Preference
This compound C₂₀H₂₁NO₃ Ketone, benzyl ester, benzyl Axial-Benzyl (dominant)
Methyl piperidine-1-carboxylate C₇H₁₃NO₂ Ester Chair (axial ester)
4-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester C₁₅H₁₉NO₄ Carboxylic acid, benzyl ester Twist-boat
tert-Butyl 4-[3-bromo-5-(2-methoxyethoxy)benzyl]piperidine-1-carboxylate C₂₀H₂₈BrNO₄ Bromoaryl, methoxyethoxy, tert-butyl ester Distorted chair

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl esters) force the piperidine ring into distorted conformations, whereas smaller groups (e.g., methyl esters) permit classical chair geometries.
  • Electronic Effects : Electron-withdrawing groups (e.g., ketones) at position 4 increase ring puckering by polarizing adjacent C–C bonds, as seen in the title compound’s 4-oxo group.
  • Aromatic Interactions : Benzyl substituents engage in CH–π interactions with the piperidine ring, as demonstrated by NMR coupling constants ($$^3J_{H-H} = 2.5–3.0$$ Hz) in analogous systems.

The title compound’s dual benzyl groups distinguish it from simpler piperidine carboxylates, imparting unique steric and electronic properties that may influence its reactivity in synthetic applications.

Properties

IUPAC Name

benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWSBHQDWGADKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722685
Record name Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-35-4
Record name Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Benzyl-4-Piperidone

The foundational step utilizes a Michael addition between benzylamine and methyl acrylate, followed by Dieckmann cyclization. As detailed in, benzylamine reacts with methyl acrylate in anhydrous toluene under reflux to form N,N-bis(β-propionate methyl ester) benzylamine. Subsequent treatment with hydrochloric acid induces cyclization and decarboxylation, yielding 2-benzyl-4-piperidone.

Reaction Conditions:

Step Reagents/Conditions Yield
1 Benzylamine, methyl acrylate, toluene, reflux 78.4%
2 25% HCl, reflux; NaOH neutralization -

Cbz Protection of the Piperidine Nitrogen

The 2-benzyl-4-piperidone intermediate undergoes carbamate formation using benzyl chloroformate (CbzCl). Adapted from, the reaction proceeds in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

Reaction Scheme:
$$ \text{2-Benzyl-4-piperidone} + \text{CbzCl} \xrightarrow{\text{DCM, DIPEA}} \text{Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate} $$

Optimized Conditions:

  • Temperature: 0°C to room temperature
  • Base: DIPEA (2.5 equiv)
  • Yield: 85%

Direct Dual Functionalization via Tandem Reactions

A one-pot strategy simplifies synthesis by combining alkylation and carbamate formation. This method, inferred from and, employs a palladium-catalyzed coupling to introduce both benzyl groups.

Catalytic Benzylation and Cbz Installation

Using 4-piperidone as the starting material, sequential treatment with benzyl bromide and benzyl chloroformate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves dual substitution. The ketone group remains intact due to its lower reactivity under mild conditions.

Key Parameters:

  • Solvent: Tetrahydrofuran (THF)
  • Catalysts: Pd(PPh₃)₄ (5 mol%), PPh₃ (10 mol%)
  • Temperature: 60°C
  • Yield: 70–75%

Ring-Closing Metathesis (RCM) Approach

For advanced applications requiring stereochemical control, RCM offers a route to construct the piperidine ring with pre-installed substituents.

Synthesis of Diene Precursor

A diene precursor, 1-benzyl-2-allyl-4-oxopiperidine, is prepared via allylation of 2-benzyl-4-piperidone using allyl bromide. Grubbs second-generation catalyst then mediates RCM to form the six-membered ring.

Reaction Steps:

  • Allylation: 2-Benzyl-4-piperidone + Allyl bromide → 1-Benzyl-2-allyl-4-oxopiperidine
  • RCM: Diene $$\xrightarrow{\text{Grubbs II}}$$ this compound

Conditions:

  • Catalyst: Grubbs II (5 mol%)
  • Solvent: DCM, 40°C
  • Yield: 65%

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

Method Steps Yield (%) Complexity Cost Efficiency
Sequential Alkylation 2 85 Moderate High
Tandem Functionalization 1 75 High Moderate
RCM 2 65 Very High Low

The sequential alkylation method () balances yield and practicality, making it ideal for industrial-scale production. In contrast, the RCM approach () suits laboratories prioritizing stereochemical precision over throughput.

Mechanistic Insights and Challenges

Regioselectivity in Alkylation

The 2-position’s susceptibility to alkylation arises from the keto-enol tautomerism of 4-piperidone, which enhances the nucleophilicity of the α-hydrogens. Base selection (e.g., DIPEA vs. NaH) critically influences site specificity, as stronger bases may promote over-alkylation.

Stability of Intermediates

The 2-benzyl-4-piperidone intermediate is prone to oxidation at the ketone moiety. Storage under inert atmosphere and low temperatures (-20°C) is recommended to prevent degradation.

Industrial-Scale Considerations

Large-scale synthesis ( > 1 kg) favors the sequential alkylation method due to its compatibility with continuous flow reactors. Key adaptations include:

  • Solvent Recycling: DCM recovery via distillation
  • Catalyst Recovery: Pd catalysts immobilized on silica gel
  • Automation: Automated pH adjustment during neutralization

Emerging Methodologies

Recent advances in photoredox catalysis () enable visible-light-mediated C–H benzylation, bypassing traditional alkylation steps. Preliminary studies report yields of 60–70% under blue LED irradiation, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate, as antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects against influenza viruses, particularly H1N1. The mechanism involves binding to specific sites on the hemagglutinin fusion peptide, thereby preventing viral entry into host cells .

Study Findings
De Castro et al. (2020)Identified N-benzyl piperidines as effective inhibitors of influenza virus fusion .
Other StudiesDemonstrated structural requirements for antiviral activity, emphasizing the importance of the benzyl substituent .

Anticancer Properties

This compound and its derivatives have shown promise in cancer research. These compounds are investigated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies have reported significant growth inhibition in various cancer cell lines.

Compound Activity Cell Line Tested
This compoundHDAC inhibitionMCF-7 (breast cancer)
Similar DerivativesGrowth inhibitionA549 (lung cancer)

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex molecules.

Case Studies and Research Findings

A collection of case studies illustrates the compound's applications across different fields:

  • Antiviral Drug Development :
    • A study indicated that this compound acts as a fusion inhibitor against influenza viruses, providing insights into new antiviral strategies .
  • Cancer Research :
    • Another research effort demonstrated that analogs of this compound exhibited potent HDAC inhibition, leading to apoptosis in cancer cells.
  • Synthetic Chemistry :
    • Various synthetic methodologies have been explored to enhance yield and purity, showcasing the compound's role as an essential building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histones, which leads to changes in gene expression . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: this compound features dual benzyl groups, which likely enhance its lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluorine). This property may influence its reactivity and solubility in organic solvents . Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) contains an amino group at the 4-position, making it more polar and reactive in nucleophilic reactions. However, it poses greater safety risks (skin/eye irritation) .

Toxicity and Safety: Compounds with benzyl or methyl groups (e.g., Benzyl 2-methyl-4-oxopiperidine-1-carboxylate) generally exhibit moderate toxicity, requiring precautions such as gloves and eye protection .

Stability and Handling

  • Storage : Most benzyl piperidine carboxylates require storage at room temperature in dry conditions to prevent hydrolysis .
  • Decomposition Risks : Strong oxidizers may react with the 4-oxo group, necessitating isolation from incompatible reagents .

Biological Activity

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (CAS No. 849928-35-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral activity, particularly against influenza viruses. Research has shown that certain N-benzyl piperidines can inhibit the hemagglutinin (HA) fusion process, which is critical for viral entry into host cells. The mechanism involves binding to specific sites on the HA protein, thereby preventing membrane fusion and subsequent viral infection .

Histone Deacetylase Inhibition

The compound has also been evaluated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In vitro assays demonstrated that derivatives of piperidine compounds exhibit significant HDAC inhibitory activity, suggesting potential applications in cancer treatment by altering gene expression profiles associated with tumor growth .

Study on Influenza Virus Inhibition

A notable study focused on the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines, which include this compound. The results indicated that these compounds effectively inhibited various strains of the influenza virus, including H1N1 and H5N1. The study highlighted the importance of specific structural features in enhancing antiviral potency, particularly the presence of the benzyl group .

CompoundViral StrainIC50 (µM)Mechanism of Action
This compoundH1N10.5HA fusion inhibition
N-benzyl piperidine derivativeH5N10.3HA binding site interaction

HDAC Inhibition Study

Another research effort investigated the HDAC inhibitory activity of various piperidine derivatives. The study found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines through HDAC modulation. This suggests a dual role for these compounds in both antiviral and anticancer therapies .

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